molecular formula C14H22N2O2 B1675381 Lidocaine N-oxide CAS No. 2903-45-9

Lidocaine N-oxide

Cat. No.: B1675381
CAS No.: 2903-45-9
M. Wt: 250.34 g/mol
InChI Key: YDVXPJXUHRROBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

OCT2013 is a synthetic organic compound that has garnered attention for its potential in preventing sudden cardiac death caused by ventricular fibrillation. This compound is particularly notable for its ability to convert to lidocaine in the ischaemic myocardium, thereby preventing lethal arrhythmias without the systemic side effects associated with lidocaine .

Scientific Research Applications

OCT2013 has significant potential in the field of cardiovascular medicine. Its ability to prevent ventricular fibrillation without the systemic side effects of lidocaine makes it a promising candidate for further research and development. Current studies focus on its efficacy in animal models, with plans to extend research to human trials .

Safety and Hazards

The safety data sheet for Lidocaine, from which Lidocaine N-oxide is derived, indicates that it is toxic if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

Research on Lidocaine and its derivatives, including Lidocaine N-oxide, continues to be a topic of interest. For instance, there is ongoing research into the use of Lidocaine for treatment-resistant depression . Additionally, there is interest in the development of new analgesic strategies and therapies for acute and chronic pain .

Mechanism of Action

OCT2013 acts as an ischaemia-activated prodrug. In the ischaemic myocardium, the compound is reduced to lidocaine, which then blocks sodium channels, preventing the propagation of abnormal electrical impulses that can lead to ventricular fibrillation. This selective activation ensures that the compound exerts its effects only in the affected areas, minimizing systemic side effects .

Biochemical Analysis

Biochemical Properties

Lidocaine, the parent compound of Lidocaine N-oxide, is known to interact with various enzymes and proteins. It’s primarily metabolized in the liver by the P450 3A4 isoenzyme . This compound, due to its structural similarity, may interact with similar biomolecules. The presence of the N-oxide group could alter these interactions, potentially leading to different biochemical effects .

Cellular Effects

Lidocaine has been found to be a potent scavenger of hydroxyl radicals and singlet oxygen . This suggests that this compound might also influence cellular function through its potential antioxidant properties .

Molecular Mechanism

Lidocaine’s primary mechanism of action is sodium channel inhibition . This compound, due to its structural similarity, might exert its effects through similar mechanisms. The N-oxide group could potentially alter its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Lidocaine has been shown to have a dose-dependent inhibition of hydroxyl radical formation . This suggests that this compound might also exhibit time-dependent effects in laboratory settings.

Dosage Effects in Animal Models

High doses of Lidocaine have been associated with CNS effects such as tremors, twitches, and seizures . It’s possible that this compound could have similar dosage-dependent effects in animal models.

Metabolic Pathways

Lidocaine is metabolized primarily by the P450 3A4 isoenzyme in the liver . Given the structural similarity, this compound might be involved in similar metabolic pathways. The presence of the N-oxide group could potentially alter its interactions with enzymes or cofactors .

Transport and Distribution

Lidocaine is known to be distributed widely in the body, with the highest concentrations found in tissues with the highest blood flow . This compound might have a similar distribution pattern.

Subcellular Localization

Lidocaine has been found in various cell compartments, suggesting that this compound might also be localized in specific compartments or organelles .

Chemical Reactions Analysis

Types of Reactions: OCT2013 undergoes a reduction reaction in the ischaemic myocardium, converting to lidocaine. This reaction is crucial for its function as an antiarrhythmic agent .

Common Reagents and Conditions: The reduction of OCT2013 to lidocaine occurs in the presence of reduced oxygen levels, typical of ischaemic conditions. This selective activation ensures that the compound remains inactive in normoxic tissues, thereby minimizing side effects .

Major Products Formed: The primary product formed from the reduction of OCT2013 is lidocaine, which then exerts its antiarrhythmic effects by blocking sodium channels in the heart .

Comparison with Similar Compounds

Similar Compounds:

  • Lidocaine: A well-known antiarrhythmic agent that prevents ventricular fibrillation but has significant systemic side effects.
  • Other antiarrhythmic agents: Various other compounds are used to prevent arrhythmias, but many have limitations due to side effects or narrow therapeutic windows.

Uniqueness of OCT2013: OCT2013 is unique in its selective activation in ischaemic conditions, which allows it to provide the benefits of lidocaine without the associated systemic side effects. This property makes it a potentially safer and more effective option for preventing sudden cardiac death due to ventricular fibrillation .

Properties

IUPAC Name

2-(2,6-dimethylanilino)-N,N-diethyl-2-oxoethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-5-16(18,6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVXPJXUHRROBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC(=O)NC1=C(C=CC=C1C)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30183274
Record name Lignocaine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2903-45-9
Record name Lignocaine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002903459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lignocaine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LIDOCAINE N2-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25797M378Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lidocaine N-oxide
Reactant of Route 2
Reactant of Route 2
Lidocaine N-oxide
Reactant of Route 3
Reactant of Route 3
Lidocaine N-oxide
Reactant of Route 4
Reactant of Route 4
Lidocaine N-oxide
Reactant of Route 5
Reactant of Route 5
Lidocaine N-oxide
Reactant of Route 6
Reactant of Route 6
Lidocaine N-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.